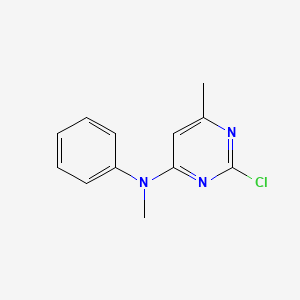

2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-9-8-11(15-12(13)14-9)16(2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAORTSZWMACGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with N,2,3-trimethyl-2H-indazol-6-amine in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours . This method yields the desired compound with an efficiency of 86.7%.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring proper reaction conditions and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine has various scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for studying its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.

Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

- Structure : Differs by a nitro group at position 3.

- Synthesis : Prepared via iron powder and NH₄Cl-mediated reduction of a nitro precursor, yielding 80% product (m.p. 133.5–135.5 °C) .

- Nitro-substituted pyrimidines are often associated with increased antibacterial activity but may exhibit higher toxicity .

2,6-Dimethyl-N-phenylpyrimidin-4-amine (UK pyr 30)

- Structure : Lacks the chlorine at position 2.

- Key Differences :

2-Chloro-N,6-dimethylpyrimidin-4-amine (CAS 3569-33-3)

- Structure : Missing the N-phenyl group.

- Key Differences: The phenyl group in the target compound contributes to steric bulk and π-π stacking capability, which could enhance binding affinity in biological systems.

6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-83-0)

- Structure : Features two methyl groups on the amine instead of methyl and phenyl.

- Key Differences :

5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine

- Structure: Contains a fluorophenylaminomethyl group at position 5.

- Crystal structure analysis reveals intramolecular N–H⋯N hydrogen bonds (2.982 Å) and π-π stacking (3.708 Å), similar to the target compound’s inferred interactions .

6-Chloro-2-(difluoromethyl)pyrimidin-4-amine

- Structure : Difluoromethyl group at position 2 instead of chlorine.

- Chlorine’s larger atomic size may provide stronger halogen bonding in the target compound .

Structural and Functional Data Table

Biological Activity

2-Chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics and biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 233.70 g/mol. It features a pyrimidine ring with a chlorine atom at position 2, two methyl groups at position 6, and a phenyl group at the nitrogen atom in position 4. This unique arrangement contributes to its biological properties, making it a subject of interest in pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its interactions with enzymes and cellular pathways. Although detailed mechanisms of action are still under investigation, preliminary studies suggest the following activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. In vitro assays have shown that certain derivatives of pyrimidine compounds can suppress COX activity effectively .

- Antiproliferative Effects : Similar pyrimidine derivatives have been evaluated for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative activity against various human cancer cell lines through mechanisms involving microtubule disruption .

- Anti-inflammatory Properties : The anti-inflammatory potential of related compounds has been highlighted in studies assessing their effects on inflammatory markers and pathways. The presence of specific substituents has been shown to enhance these effects significantly .

Structure-Activity Relationships (SAR)

The SAR of this compound reveals that modifications to the pyrimidine core can influence biological activity:

- Substituent Variations : The introduction of electron-donating or electron-withdrawing groups at various positions on the pyrimidine ring can modulate the compound's potency against specific biological targets.

- Comparison with Analogues : A comparative analysis with structurally similar compounds indicates that variations in substituents can lead to differing degrees of enzyme inhibition and antiproliferative activity. For example, compounds with additional methyl or halogen substituents often exhibit enhanced biological activity .

Case Study 1: Anti-inflammatory Activity

A study investigated several pyrimidine derivatives for their COX inhibitory activity. Compounds structurally related to this compound were tested against COX-1 and COX-2 enzymes. Results showed that some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Compound A | 0.05 ± 0.02 | COX-2 |

| Compound B | 0.06 ± 0.03 | COX-1 |

Case Study 2: Anticancer Activity

In another study focusing on tubulin polymerization inhibitors, derivatives of the pyrimidine scaffold were synthesized and tested for antiproliferative effects on cancer cell lines such as HeLa and K562. One derivative demonstrated an IC50 value of approximately , indicating significant potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodology: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, chlorination of a pyrimidine precursor (e.g., 4-amino-6-methylpyrimidine) using POCl₃ or PCl₅ under reflux, followed by alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product .

- Optimization: Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of methylating agents to minimize byproducts like over-alkylated derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve ambiguities?

- Techniques:

- ¹H/¹³C NMR: Assign peaks using 2D NMR (COSY, HSQC) to distinguish N-methyl and aryl protons. Aromatic protons on the pyrimidine ring typically appear downfield (δ 7.5–8.5 ppm) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight ([M+H]⁺ expected at m/z 247.1).

- X-ray Crystallography: Resolve ambiguities in substituent positions (e.g., N-methyl vs. C-methyl) using SHELX software for structure refinement .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays.

- Stability: Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the chloropyrimidine group. Monitor degradation via HPLC .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing of this compound?

- Analysis: X-ray studies of analogous pyrimidines reveal weak C–H⋯N/O hydrogen bonds (2.5–3.0 Å) and π-π interactions (3.8–4.2 Å) between aryl rings. These interactions stabilize layered or herringbone packing motifs, impacting mechanical properties (e.g., melting points) .

- Graph Set Notation: Use Etter’s formalism (e.g., R₂²(8) motifs) to categorize hydrogen-bonding patterns .

Q. How can computational methods (e.g., DFT, docking) predict reactivity or biological activity?

- DFT Applications: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chloro group is electrophilic (LUMO ≈ –1.5 eV), making it reactive toward SNAr substitutions .

- Docking Studies: Screen against target enzymes (e.g., kinases) using AutoDock Vina. The N-phenyl group may occupy hydrophobic pockets, while the pyrimidine core participates in π-cation interactions .

Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts)?

- Case Study: If DFT predicts preferential methylation at N6 but NMR shows N4-methylation, re-evaluate solvent effects (e.g., polar aprotic solvents stabilize charge-separated transition states). Validate via kinetic isotope effects or in situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.